1,5-Dichloroanthraquinone

Redox Mediator Azo Dye Decolorization Environmental Biotechnology

Sourcing 1,5-Dichloroanthraquinone (CAS 82-46-2) with the correct 1,5-substitution pattern is critical for performance. Evidence shows this isomer delivers a 2.68× enhancement in azo dye bioremediation—outperforming the 1,8-isomer by 4% and unsubstituted anthraquinone by 40%. Its clean, predictable photoreduction pathway under 366 nm irradiation makes it the preferred choice for photochemical studies. This specific regiochemistry is essential for synthesizing unsymmetrical disperse dyes and building redox-switchable molecular boxes. Choose this high-purity intermediate to ensure maximum process kinetics and reliable structural outcomes.

Molecular Formula C14H6Cl2O2
Molecular Weight 277.1 g/mol
CAS No. 82-46-2
Cat. No. B031372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloroanthraquinone
CAS82-46-2
Synonyms1,5-Dichloro-9,10-anthracenedione;  1,5-Dichloro-9,10-anthraquinone;  1,5-Dichloroanthraquinone;  NSC 13969
Molecular FormulaC14H6Cl2O2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl
InChIInChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
InChIKeyMQIUMARJCOGCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dichloroanthraquinone (CAS 82-46-2): Core Properties and Procurement Baseline


1,5-Dichloroanthraquinone (CAS 82-46-2) is a dichlorinated anthraquinone derivative (C14H6Cl2O2, MW 277.1) characterized by chlorine substitution at the 1 and 5 positions of the anthraquinone core. It is commercially available as a light yellow to amber solid with melting points typically reported in the range of 244–253°C and purities commonly specified as >95% (GC) to >98% (HPLC) . This compound serves as a versatile synthetic building block and redox-active mediator in both organic synthesis and environmental biotechnology applications [1].

Why 1,5-Dichloroanthraquinone Cannot Be Substituted with Other Dichloroanthraquinone Isomers


In the dichloroanthraquinone family, the precise positioning of chlorine substituents dictates reactivity, electronic properties, and ultimate performance, rendering simple interchange between isomers like 1,8-dichloroanthraquinone or the tetrachlorinated analog 1,4,5,8-tetrachloroanthraquinone impossible for applications requiring specific outcomes. Quantitative studies demonstrate that 1,5-dichloroanthraquinone exhibits a uniquely high bio-decolorization enhancement factor (2.68×) compared to its 1,8-isomer (2.58×) and other quinones in the same class [1]. Furthermore, its photochemical behavior diverges markedly from the 1,8-isomer, as the latter forms a stable radical complex intermediate that is not observed for the 1,5-compound under identical 366 nm irradiation [2]. These data-driven differences underscore that substitution pattern, not merely the presence of chlorine atoms, is the critical variable for performance.

Quantitative Differentiation Guide for 1,5-Dichloroanthraquinone: Evidence for Scientific Selection


Superior Bio-Decolorization Enhancement: 1,5-Dichloroanthraquinone Outperforms All Tested Quinone Analogs

In a direct head-to-head comparison under identical experimental conditions, 1,5-dichloroanthraquinone enhanced the decolorization efficiency of Acid Red B by a Halomonas sp. GYW culture by a factor of 2.68, which was the highest among all four quinone redox mediators tested [1]. This performance exceeded that of its closest structural analog, 1,8-dichloroanthraquinone (enhancement factor 2.58), as well as unsubstituted anthraquinone (1.91) and 1,4,5,8-tetrachloroanthraquinone (1.49).

Redox Mediator Azo Dye Decolorization Environmental Biotechnology

Linear Relationship Between Decolorization Rate and Reduction Potential: Predictive Value of 1,5-Dichloroanthraquinone

The decolorization rate constant (k) for the azo dye decolorization process mediated by quinone compounds exhibited a linear correlation with their reduction potential (Ea) values as determined by cyclic voltammetry [1]. The established linear equation was k = 269.05Ea + 85.782, with a coefficient of determination R² = 0.9226. 1,5-Dichloroanthraquinone occupied the most favorable position on this linear scale among the four compounds tested, with its higher reduction potential directly corresponding to its superior observed decolorization rate.

Electrochemistry Redox Mediator Structure-Activity Relationship

Regioselective Nucleophilic Substitution: Asymmetric Functionalization via 1-Amino-5-chloroanthraquinone Intermediate

1,5-Dichloroanthraquinone undergoes regioselective nucleophilic substitution under controlled conditions, enabling the synthesis of the asymmetric intermediate 1-amino-5-chloroanthraquinone. This was achieved by reacting 1,5-dichloroanthraquinone with sodium azide in refluxing dimethylsulfoxide (DMSO) [1]. This monofunctionalization pathway is enabled by the specific 1,5-substitution pattern, which is distinct from the 1,8-isomer's reactivity profile.

Organic Synthesis Nucleophilic Substitution Anthraquinone Dyes

Divergent Photochemical Behavior: 1,5-Dichloroanthraquinone Does Not Form Stable Radical Complex Unlike 1,8-Isomer

Under 366 nm photolysis in ethanol, 1,5-dichloroanthraquinone follows a standard consecutive photoreduction and dehydrochlorination pathway to yield anthrahydroquinone. In contrast, its 1,8-isomer exhibits a novel phenomenon: the formation of a precursor assigned to a complex of two 1,8-dichloroanthrasemiquinone radicals, which disappears via a first-order dark reaction [1]. No such radical complex formation was observed for the 1,5-isomer.

Photochemistry Photoreduction Radical Chemistry

Alkoxide Displacement: 1,5-Dichloroanthraquinone Yields Dialkoxy Derivatives in Reasonable to High Yields

In a study evaluating the direct displacement of chlorine atoms on various chlorinated anthraquinones, the reaction of 1,5-dichloroanthraquinone with 2-ethoxyethanol activated by fluoride anion in the presence of alumina afforded the corresponding dialkoxy derivative in reasonable to high yield [1]. This reactivity profile is consistent with other α-chloroanthraquinones but distinct from β-chloro derivatives such as 2-chloroanthraquinone, which exhibit lower reactivity under similar conditions.

Nucleophilic Substitution Alkoxyanthraquinones Synthetic Methodology

Optimal Application Scenarios for 1,5-Dichloroanthraquinone Based on Quantified Performance Data


Redox Mediator for Enhanced Azo Dye Wastewater Treatment

Based on the 2.68-fold enhancement in decolorization efficiency demonstrated in Halomonas sp. GYW cultures [1], 1,5-dichloroanthraquinone is the preferred non-dissolved redox mediator for accelerating the bioremediation of azo dye-contaminated industrial effluents. Its 4% performance advantage over the 1,8-isomer and 40% advantage over unsubstituted anthraquinone justify its selection when maximum process kinetics are required.

Synthesis of Unsymmetrical Anthraquinone Dyes and Functional Molecules

The regioselective nucleophilic substitution of 1,5-dichloroanthraquinone to yield 1-amino-5-chloroanthraquinone provides a critical entry point for constructing unsymmetrical anthraquinone derivatives [1]. This capability is essential for the development of specialized disperse dyes for synthetic textiles and for the preparation of asymmetric ligands or receptors in supramolecular chemistry.

Precursor for Electroactive Molecular Receptors and Redox-Switchable Materials

The reaction of 1,5-dichloroanthraquinone with bisphenol A yields a molecular box that exhibits reversible redox behavior and has been structurally characterized [1]. This demonstrates the compound's utility as a precursor for constructing redox-switchable molecular receptors, ion-selective materials, and components for molecular electronics, where the specific 1,5-substitution pattern enables the formation of macrocyclic architectures not accessible from other isomers.

Model Compound for Photochemical Studies of Chlorinated Anthraquinones

The clean, consecutive photoreduction/dehydrochlorination pathway of 1,5-dichloroanthraquinone under 366 nm irradiation, without the formation of stable radical complexes [1], makes it the preferred isomer for fundamental photochemical investigations of α-chloroanthraquinone behavior. Its predictable reaction course simplifies mechanistic analysis and kinetic modeling.

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